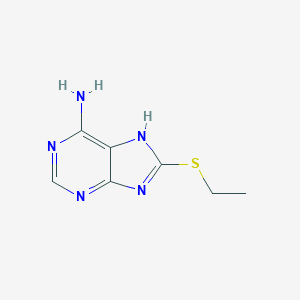![molecular formula C13H15N3O2 B493920 2-[(Morpholin-4-yl)methyl]-3,4-dihydroquinazolin-4-one CAS No. 3552-64-5](/img/structure/B493920.png)
2-[(Morpholin-4-yl)methyl]-3,4-dihydroquinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of morpholine derivatives has been a topic of interest due to their widespread availability in natural products and biologically relevant compounds . A method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .
Chemical Reactions Analysis
Morpholines are frequently found in biologically active molecules and pharmaceuticals . They are generally synthesized from 1,2-amino alcohols and their derivatives, which are the most common starting materials for the preparation of morpholines .
Aplicaciones Científicas De Investigación
Antifungal and Antimicrobial Research
2-[(Morpholin-4-yl)methyl]-3,4-dihydroquinazolin-4-one and its derivatives are being explored for their potential in treating fungal infections and other microbial diseases. Research indicates that these compounds exhibit antimicrobial and antifungal activities, making them candidates for developing new drugs in this domain. For instance, studies have shown the effectiveness of these compounds against a range of microbial pathogens, highlighting their potential as broad-spectrum antimicrobial agents. The antimicrobial activity was assessed using various methods, including the cup plate method and the micro dilution broth method, against different bacteria and fungi strains. The compounds showed MIC values lower than standard antibiotics against certain strains, indicating their potent antimicrobial activity. Moreover, some compounds were found to possess significant anti-inflammatory activity, which can be beneficial in treating conditions associated with microbial infections (Rajasekaran, Rajamanickam, & Darlinquine, 2011; Bektaş et al., 2007).
Pharmacokinetics and Drug Delivery
The pharmacokinetic properties of 2-[(Morpholin-4-yl)methyl]-3,4-dihydroquinazolin-4-one derivatives are also being researched. Studies focus on understanding how these compounds are metabolized in the body and how they can be formulated for effective drug delivery. For instance, certain derivatives have been shown to have favorable pharmacokinetic parameters and good solubility in water, indicating their potential for further pharmacological testing and development into drug formulations. This research is crucial for designing drugs that are not only effective but also safe and convenient for patients to use (Ukrainets, Mospanova, & Davidenko, 2014; Ohloblina, Bushuieva, & Parchenko, 2022).
Antitumor and Anticonvulsant Activities
Research into the antitumor and anticonvulsant activities of 2-[(Morpholin-4-yl)methyl]-3,4-dihydroquinazolin-4-one derivatives is an emerging field. These compounds have shown promising results in pre-clinical tests, indicating their potential in treating various types of cancer and seizure disorders. The cytogenetic effects of these compounds are being studied to understand their mechanisms of action and to optimize their therapeutic potential. This research is vital for the development of new treatments for these serious and often life-threatening conditions (Rajasekaran, Rajamanickam, & Darlinquine, 2013; Rim et al., 2014).
Propiedades
IUPAC Name |
2-(morpholin-4-ylmethyl)-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c17-13-10-3-1-2-4-11(10)14-12(15-13)9-16-5-7-18-8-6-16/h1-4H,5-9H2,(H,14,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXDXFLNNVDAKDC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=NC3=CC=CC=C3C(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20352497 |
Source


|
| Record name | AR-434/41599876 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20352497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Morpholin-4-yl)methyl]-3,4-dihydroquinazolin-4-one | |
CAS RN |
3552-64-5 |
Source


|
| Record name | AR-434/41599876 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20352497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3552-64-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-[2-(4-ethoxyphenoxy)ethyl]-8-[(2-phenoxyethyl)sulfanyl]-9H-purin-6-amine](/img/structure/B493838.png)
![({6-amino-9-[2-(4-ethoxyphenoxy)ethyl]-9H-purin-8-yl}sulfanyl)acetic acid](/img/structure/B493839.png)
![1-[2-(4-isopropoxyphenoxy)ethyl]-1H-benzimidazole](/img/structure/B493842.png)
![2-[2-(sec-butylsulfanyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B493843.png)
![1-[2-(4-chlorophenoxy)ethyl]-2-(ethylsulfonyl)-1H-benzimidazole](/img/structure/B493845.png)
![1-[2-(4-Methoxy-phenoxy)-ethyl]-2-phenylmethanesulfonyl-1H-benzoimidazole](/img/structure/B493846.png)
![2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]butanoic acid](/img/structure/B493847.png)
![2-[(6-Methyl-1,3-benzoxazol-2-yl)sulfanyl]acetamide](/img/structure/B493850.png)
![1-(4-{2-[(6-amino-9-benzyl-9H-purin-8-yl)sulfanyl]ethoxy}phenyl)ethanone](/img/structure/B493853.png)
![3-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-9H-[1,2,4]triazolo[4,3-a]benzimidazole](/img/structure/B493860.png)

![3-[(1H-benzimidazol-2-ylmethyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B493862.png)

![[(9-Methyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]acetic acid](/img/structure/B493864.png)